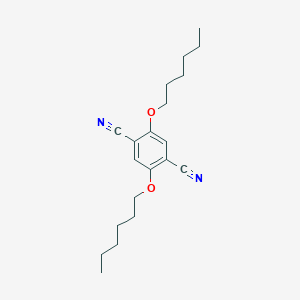

2,5-Bis(hexyloxy)terephthalonitrile

説明

特性

分子式 |

C20H28N2O2 |

|---|---|

分子量 |

328.4 g/mol |

IUPAC名 |

2,5-dihexoxybenzene-1,4-dicarbonitrile |

InChI |

InChI=1S/C20H28N2O2/c1-3-5-7-9-11-23-19-13-18(16-22)20(14-17(19)15-21)24-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |

InChIキー |

FQDAXJHACIALFQ-UHFFFAOYSA-N |

SMILES |

CCCCCCOC1=CC(=C(C=C1C#N)OCCCCCC)C#N |

正規SMILES |

CCCCCCOC1=CC(=C(C=C1C#N)OCCCCCC)C#N |

製品の起源 |

United States |

Q & A

Q. What are the optimal synthetic routes for preparing 2,5-Bis(hexyloxy)terephthalonitrile with high yield and purity?

- Methodological Answer: The synthesis typically involves nucleophilic substitution on terephthalonitrile (CAS 623-26-7), where alkoxy groups replace nitrile-adjacent hydrogen atoms. Reacting terephthalonitrile with hexyl bromide or iodide in the presence of a strong base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 80–100°C for 24–48 hours is common. Purification via column chromatography (silica gel, hexane/ethyl acetate) removes unreacted precursors. Yield optimization requires controlled stoichiometry (2:1 alkyl halide to terephthalonitrile) and inert atmosphere to prevent oxidation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing 2,5-Bis(hexyloxy)terephthalonitrile?

- Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution pattern and alkoxy chain integration (e.g., δ 3.5–4.0 ppm for -OCH₂- protons).

- FTIR : Identify nitrile stretches (~2220 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (theoretical: ~316.4 g/mol).

- XRD (if crystalline): Resolve molecular packing, though crystallization may require slow evaporation from chloroform/hexane mixtures .

Q. What safety protocols are recommended for handling 2,5-Bis(hexyloxy)terephthalonitrile given its structural analogs' toxicity profiles?

- Methodological Answer: While direct toxicity data for this compound is limited, structural analogs like chloro-terephthalonitriles exhibit moderate toxicity. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion. Waste should be neutralized with dilute sodium hydroxide before disposal. Monitor for nitrile-related hazards (e.g., cyanide release under extreme conditions) .

Advanced Research Questions

Q. How do the hexyloxy substituents in 2,5-Bis(hexyloxy)terephthalonitrile influence its electronic properties compared to halogenated analogs?

- Methodological Answer: Alkoxy groups are electron-donating, raising the HOMO energy and red-shifting absorption spectra (vs. electron-withdrawing -Cl/-F groups). Compare UV-Vis data (e.g., λmax ~300 nm for hexyloxy vs. ~280 nm for 2,5-dichloro-terephthalonitrile (CAS 1897-43-4)). Computational DFT studies (B3LYP/6-31G*) can quantify charge distribution and dipole moments .

Q. What methodologies are employed to study the compound's potential as a monomer in porous organic polymers (POPs) for catalytic applications?

- Methodological Answer:

- Polymerization : Use Sonogashira coupling with diethynyl linkers or Schiff-base condensation with diamines.

- Characterization : BET surface area analysis (N₂ adsorption at 77 K) to evaluate porosity (expected surface area: 400–600 m²/g).

- Catalytic Testing : Assess hydrogenation or oxidation activity using model substrates (e.g., styrene epoxidation with TBHP) .

Q. How can researchers resolve discrepancies in reported thermal stability data for 2,5-Bis(hexyloxy)terephthalonitrile derivatives?

- Methodological Answer: Perform thermogravimetric analysis (TGA) under nitrogen (10°C/min, 25–600°C) to identify decomposition steps. Compare with derivatives like 2,5-bis(hexyloxy)terephthalic dihydrazide (CAS 460732-38-1), which decomposes at ~250°C. Control moisture levels during testing, as hygroscopic samples may show artifactual weight loss .

Q. What experimental approaches are used to investigate the compound's reactivity in nucleophilic addition or cyclization reactions?

- Methodological Answer:

- Hydrazide Formation : React with hydrazine hydrate (2:1 molar ratio) in ethanol under reflux (12 hours). Monitor by TLC.

- Cyclization : Use BF₃·Et₂O as a Lewis acid to promote intramolecular cyclization into heterocycles (e.g., benzoxazoles).

- Kinetic Studies : Employ in-situ IR or HPLC to track reaction progress and optimize catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。